Home > Products > Building Blocks P12694 > 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine - 1211522-68-7

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Catalog Number: EVT-1474762
CAS Number: 1211522-68-7
Molecular Formula: C6H4Cl2N4
Molecular Weight: 203.026
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. It was synthesized as part of research exploring the reactivity of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, which are relatively unexplored within this chemical class [].
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine. The key difference lies in the substitution pattern. While the target compound has chlorine atoms at the 4 and 6 positions, this related compound possesses a chloromethyl group at position 6 and a dimethylamino group at position 4 [].

4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pyrazolo[3,4-d]pyrimidine nucleosides, including analogs of inosine, guanosine, adenosine, and isoguanosine [].
  • Relevance: This compound represents the N1-glycosylated derivative of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, where a tri-O-acetyl-ribofuranose sugar moiety is attached to the nitrogen at position 1 of the pyrazolo[3,4-d]pyrimidine core [].

6-Amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one

  • Compound Description: This compound is an inosine analog synthesized from a 4,6-dichloropyrazolo[3,4-d]pyrimidine precursor via a multi-step synthetic route involving glycosylation and subsequent nucleophilic substitution reactions [].
  • Relevance: This compound highlights the versatility of 4,6-dichloropyrazolo[3,4-d]pyrimidine derivatives like the target compound as precursors for synthesizing biologically relevant nucleoside analogs. The related compound retains the core pyrazolo[3,4-d]pyrimidine structure but features a ribofuranose sugar at position 1, an amino group at position 6, and a carbonyl group at position 4 [].
Overview

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, as well as a methyl group at the 3 position of the pyrazolo[3,4-D]pyrimidine ring system. Its unique structure makes it of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery .

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is C6H4Cl2N4C_6H_4Cl_2N_4 with a molecular weight of approximately 203.03 g/mol . It is often studied for its pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves several key steps. One common method includes the cyclization of 4,6-dichloropyrimidine with a methylthio-substituted hydrazine derivative. This reaction is generally conducted in the presence of a base such as sodium ethoxide or potassium carbonate, under elevated temperatures to facilitate cyclization .

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available 4,6-dichloropyrimidine and a suitable hydrazine derivative.
  2. Reaction Conditions: The reaction mixture is heated to promote cyclization, typically under reflux conditions.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine features a fused ring system that includes both pyrazole and pyrimidine components. The chlorine substituents at positions 4 and 6 contribute to its reactivity and biological activity.

Data

  • Molecular Formula: C6H4Cl2N4C_6H_4Cl_2N_4
  • Molecular Weight: 203.03 g/mol
  • CAS Number: 1211522-68-7
  • MDL Number: MFCD16249844 .
Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  1. Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
  2. Oxidation: The methylthio group may be oxidized to a sulfoxide or sulfone using agents like hydrogen peroxide.
  3. Reduction: Reduction reactions can occur particularly at the pyrazole ring using reducing agents like lithium aluminum hydride .

Technical Details

These reactions can be utilized to modify the compound's structure for improved biological activity or to synthesize derivatives with specific properties.

Mechanism of Action

The mechanism of action for 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific biological targets within cells. Research indicates that it may act as an inhibitor for cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .

Data

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions or when exposed to strong oxidizing agents.
  • Reactivity: The presence of chlorine atoms makes it reactive towards nucleophiles, facilitating various substitution reactions.
Applications

Scientific Uses

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has significant applications in medicinal chemistry:

  1. Drug Development: It serves as a scaffold for designing novel inhibitors targeting CDK2, which are promising candidates for cancer therapy.
  2. Biological Research: Used in studies exploring cell cycle regulation and apoptosis mechanisms in cancer cells.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of other biologically active compounds.

This compound's unique structural features and reactivity make it an important target for ongoing research aimed at developing new therapeutic agents against cancer and other diseases.

Introduction to Pyrazolo[3,4-D]pyrimidine Scaffolds

Structural and Functional Significance of Pyrazolo[3,4-D]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system that serves as a bioisostere for purine nucleobases. This structural mimicry enables competitive binding at ATP-active sites of kinases and other enzymatic targets critical in disease pathways [6] [9]. The core structure features three nitrogen atoms at positions 1, 3, and 8 of the fused ring system, allowing diverse substitution patterns that modulate electronic properties, solubility, and target affinity. Positions C3, C4, C6, and N1 serve as key sites for functionalization, enabling precise pharmacological optimization [3] [9].

Chlorine atoms at C4 and C6 (as in 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) enhance electrophilicity, facilitating nucleophilic displacement reactions with amines or alcohols to generate tailored derivatives. The methyl group at C3 provides steric bulk that influences conformational stability and hydrophobic interactions within target binding pockets [1] [4]. Spectroscopic characterization (e.g., via 1H-NMR) typically reveals distinct signals for the N1 proton (δ 12-14 ppm) and C3 methyl group (δ 2.5-2.7 ppm), confirming tautomeric forms relevant to biological activity [4].

  • Table 1: Physicochemical Properties of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
    PropertyValue
    CAS Registry Number1211522-68-7
    Molecular FormulaC6H4Cl2N4
    Molecular Weight203.03 g/mol
    SMILESClC2=C1C(=N[NH]C1=NC(=N2)Cl)C
    Canonical SMILESCC1=NNC2=NC(Cl)=NC(Cl)=C21
    Storage ConditionsInert atmosphere, 2-8°C
    Hydrogen Bond Acceptors4
    Hydrogen Bond Donors1
    Data compiled from chemical suppliers and PubChem [1] [4] [7]

Role of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine in Medicinal Chemistry

This compound serves as a versatile synthetic intermediate for generating targeted kinase inhibitors, leveraging its dichloro substitutions for sequential functionalization. Its primary application lies in anticancer drug discovery, where it provides the core structure for inhibitors targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases [3] [6] [9]. The electron-withdrawing chlorine atoms activate the C4 and C6 positions toward nucleophilic aromatic substitution, enabling efficient synthesis of mono- and di-substituted analogs with varied pharmacophores.

Derivatives synthesized from this scaffold demonstrate potent enzyme inhibition through:

  • Adenine Mimicry: The planar heterocycle occupies the adenine-binding pocket of ATP-binding sites, forming hydrogen bonds with key residues (e.g., Leu83 in CDK2) [9].
  • Hydrophobic Occupation: The C3-methyl group enhances binding to hydrophobic regions I/II of kinase domains, improving selectivity [6].
  • Pharmacophore Modularity: Structural diversification at C4 and C6 allows incorporation of hydrophobic tails, hydrogen-bonding linkers, or sugar moieties to target auxiliary binding pockets [9].

Recent studies highlight derivatives with low nanomolar IC50 values against EGFRT790M (0.236 µM) and CDK2/cyclin A2 (0.057 µM), demonstrating superior potency to reference drugs like sorafenib [6] [9]. Thioglycoside analogs exhibit enhanced cellular uptake and antiproliferative activity against colorectal (HCT-116, IC50 = 6 nM) and breast cancer (MCF-7, IC50 = 45 nM) cell lines [9].

  • Table 2: Biologically Active Derivatives Synthesized from 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
    Derivative StructureBiological TargetKey Activity
    Thioglycoside at C6 (Compound 14)CDK2/cyclin A2IC50 = 0.057 µM; HCT-116 IC50 = 6 nM
    Hydrazone-linked phenyl (Compound 12b)EGFRWT/T790MEGFRWT IC50 = 0.016 µM; Apoptosis inducer
    N-Glycylaminopyrazolopyrimidine (Compound 4)CDK2Arrests cell cycle at S/G2-M phase

Historical Development and Key Discoveries

The medicinal exploration of pyrazolo[3,4-d]pyrimidines originated in the 1960s with studies on purine bioisosteres, but significant interest emerged in the 2000s following the discovery of kinase dysregulation in cancers. The synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1211522-68-7) was first reported circa 2012, coinciding with advances in fused heterocyclic chemistry for kinase inhibitor development [1] [4]. Key milestones include:

  • Resistance-Targeted Inhibitors (2010–2015): As first-generation EGFR inhibitors (e.g., erlotinib) faced resistance from T790M mutations, this scaffold enabled synthesis of covalent-binding analogs like compound 12b, addressing steric hindrance in mutant ATP pockets [6].
  • CDK2 Selectivity Optimization (2018–2022): Strategic C6 substitutions with thioglycosides (e.g., compounds 14–15) exploited polar interactions in the CDK2 ribose binding pocket, achieving >3-fold selectivity over CDK4/6 [9].
  • Synthetic Methodology Advances: Microwave-assisted nucleophilic substitution (2011) and transition-metal-catalyzed coupling reactions (2020) streamlined derivatization, enabling rapid library synthesis for high-throughput screening [3] [6].

The scaffold’s versatility is evidenced by its incorporation into clinical candidates like dinaciclib (CDK inhibitor) and preclinical EGFR inhibitors, highlighting its transition from synthetic curiosity to pharmacologically validated template [9].

  • Table 3: Key Compounds Derived from Pyrazolo[3,4-d]pyrimidine Core
    Compound NameCAS NumberTherapeutic Area
    4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine1211522-68-7Anticancer Intermediate
    4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine89939-40-6Kinase Inhibitor Intermediate
    5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine1196157-42-2Kinase Inhibitor Intermediate

Properties

CAS Number

1211522-68-7

Product Name

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

IUPAC Name

4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.026

InChI

InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12)

InChI Key

WAVYWHRLGFPXMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)N=C(N=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.